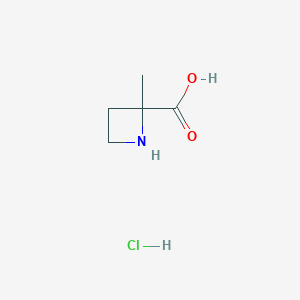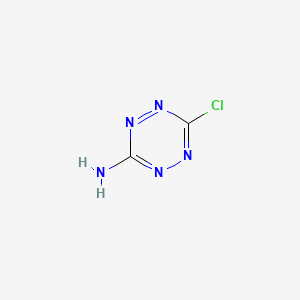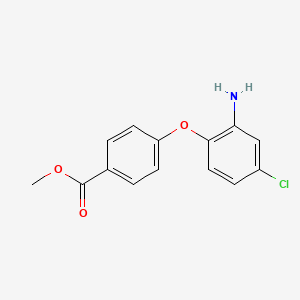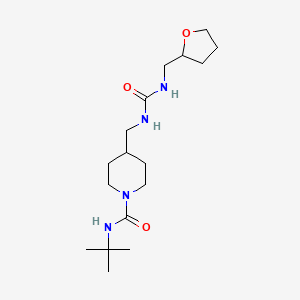
N-(tert-butyl)-4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H32N4O3 and its molecular weight is 340.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Analgesic Activity
Research into urea-based TRPV1 antagonists, closely related to the compound , highlights the exploration of chemical modifications to improve pharmacological profiles. Nie et al. (2020) conducted a study on the modification of BCTC, a potent TRPV1 antagonist, leading to the discovery of novel analogs with improved pharmacological profiles. This work emphasizes the importance of structural modification in developing more effective and tolerable therapeutic agents (Nie et al., 2020).
Synthesis of Key Intermediates
The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate by Wang et al. (2015) demonstrates the importance of synthesizing key intermediates for the development of drugs like Vandetanib. This study showcases the critical steps in synthesizing complex molecules for pharmaceutical applications (Wang et al., 2015).
Polyamide Materials
The work of Hsiao et al. (2000) on synthesizing polyamides using a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol provides an example of the application of such compounds in material science. These polyamides exhibit excellent thermal stability and solubility, indicating their potential use in various industrial applications (Hsiao et al., 2000).
Inhibitors of Pyruvate Dehydrogenase Kinase
Aicher et al. (2000) explored secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme involved in metabolic diseases. This research highlights the potential therapeutic applications of compounds similar to the query in treating diseases related to metabolism (Aicher et al., 2000).
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[(oxolan-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O3/c1-17(2,3)20-16(23)21-8-6-13(7-9-21)11-18-15(22)19-12-14-5-4-10-24-14/h13-14H,4-12H2,1-3H3,(H,20,23)(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKJWFYVNBUMSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)

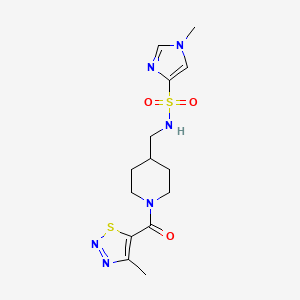
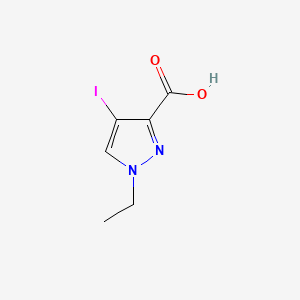
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
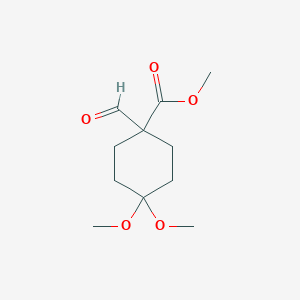
![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)
